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CR(III) Mesoporphyrin IX chloride

Cat. No.: B13153233
M. Wt: 652.1 g/mol
InChI Key: FIWFYHUJMMDKCG-UHFFFAOYSA-K
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Description

Significance of Metalloporphyrins in Chemical and Biological Research

Metalloporphyrins, which are complexes of porphyrin macrocycles with a central metal ion, are of immense importance in both chemistry and biology. sohag-univ.edu.egresearchgate.net Their diverse functions have led to them being called "pigments of life." researchgate.netnih.gov In nature, these molecules are fundamental to critical biological processes. For instance, heme, an iron-containing porphyrin, is the active site in hemoglobin and myoglobin, responsible for oxygen transport and storage. researchgate.netnih.gov In photosynthesis, chlorophyll, a magnesium-porphyrin complex, is essential for capturing light energy. researchgate.net Cytochromes, which are iron-porphyrin complexes, are vital components of electron transport chains. researchgate.net

The utility of metalloporphyrins extends far beyond their natural roles. Their unique electronic and structural properties, such as extended π-electron systems and the ability to bind a wide variety of metal ions, make them valuable in materials science for applications like molecular wires and organic metals. researchgate.netnih.gov In medicine, they are investigated for photodynamic therapy (PDT) in cancer treatment due to their photosensitizing capabilities. nih.govnih.gov Furthermore, synthetic metalloporphyrins are extensively studied as catalysts for a range of chemical reactions, including the epoxidation of olefins and hydroxylation of alkanes. sohag-univ.edu.eg Their catalytic activity is attributed to the aromatic nature of the porphyrin ring and the ability of the central metal to change its oxidation state. sohag-univ.edu.eg

Overview of Chromium(III) Porphyrin Coordination Chemistry

Chromium(III) porphyrins represent a specific class of metalloporphyrins with distinct coordination chemistry. The chromium(III) ion, with its d³ electron configuration, typically forms stable, kinetically inert octahedral complexes. researchgate.net When incorporated into the porphyrin macrocycle, the four nitrogen atoms of the porphyrin ring occupy the equatorial positions of the coordination sphere. nih.gov The remaining two axial positions are available for coordination with other ligands.

The synthesis of chromium(III) porphyrins often involves the use of chromium(II) salts, which are kinetically labile, as starting materials. tandfonline.com The Cr(II) ion is readily inserted into the porphyrin ring and is subsequently oxidized to the more stable Cr(III) state. The nature of the axial ligands in chromium(III) porphyrins significantly influences their chemical and spectroscopic properties. acs.org

The redox chemistry of chromium(III) porphyrins is a key area of study. One-electron reduction can lead to the formation of either chromium(II) porphyrins or chromium(III) porphyrin π-radical anions, depending on the specific porphyrin ligand and reaction conditions. acs.org Conversely, one-electron oxidation can yield either chromium(III) porphyrin π-radical cations or oxochromium(IV) porphyrins. rsc.org This versatile redox behavior is central to their application in catalysis and photochemistry.

Scope of Academic Research on Cr(III) Mesoporphyrin IX Chloride

This compound is a specific chromium(III) porphyrin that has garnered academic interest. Research on this compound often focuses on its potential as a biochemical assay reagent and its role as an inhibitor of heme oxygenase. chemicalbook.comfrontierspecialtychemicals.com Heme oxygenase is an enzyme responsible for the degradation of heme.

The photochemical properties of chromium(III) porphyrins, including derivatives similar to this compound, are another significant area of investigation. For example, studies on related chromium(III) porphyrins have demonstrated that photolysis can induce the cleavage of axially coordinated ligands. researchgate.nettandfonline.com This light-induced reactivity opens up possibilities for applications in areas such as the controlled release of small molecules. Furthermore, chromium porphyrins have been explored for their catalytic activity, including their potential to act as catalysts in oxidation reactions. mdpi.com

Compound Data

Below are the key properties of this compound.

PropertyValue
CAS Number 70948-71-9 frontierspecialtychemicals.comscbt.com
Molecular Formula C₃₄H₃₆ClCrN₄O₄ frontierspecialtychemicals.comscbt.com
Molecular Weight 652.14 g/mol scbt.com
Alternate Name 8,13-Bis(ethyl)-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid chromium(III) chloride scbt.com
Field of Interest Heme Oxygenase Inhibition frontierspecialtychemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36ClCrN4O4 B13153233 CR(III) Mesoporphyrin IX chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H36ClCrN4O4

Molecular Weight

652.1 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)

InChI

InChI=1S/C34H38N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3

InChI Key

FIWFYHUJMMDKCG-UHFFFAOYSA-K

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.Cl[Cr+2]

Origin of Product

United States

Synthetic Methodologies for Cr Iii Mesoporphyrin Ix Chloride and Analogues

General Synthetic Routes to Chromium(III) Porphyrins

The synthesis of chromium(III) porphyrins is a specialized area within the broader field of metalloporphyrin chemistry. The core of the synthesis is the metallation reaction, where a chromium salt is reacted with a free-base porphyrin. The choice of solvent, temperature, and chromium source is critical for achieving high yields.

The insertion of a metal ion into a porphyrin ring, known as metallation, is a key synthetic step. For chromium, this process often requires more forcing conditions compared to other metals due to the kinetic inertness of the Cr(III) ion.

Classical methods for the synthesis of metalloporphyrins often involve reacting the porphyrin with a metal salt in a high-boiling solvent such as N,N-dimethylformamide (DMF). nih.gov This approach helps to overcome the activation energy required for the insertion of the metal ion. The reaction mechanism involves the removal of the two inner protons from the porphyrin core, which is facilitated by the metal ion. nih.gov

A common method for preparing chromium(III) porphyrins involves the use of chromium(II) chloride (CrCl₂) in a suitable solvent. For instance, the preparation of Chromium Mesoporphyrin IX Dimethyl Ester, an analogue of the title compound, has been reported. acs.org While specific conditions for Cr(III) Mesoporphyrin IX chloride are less commonly detailed in general literature, the synthesis of analogous structures like chloro(meso-tetraphenylporphyrinato)chromium(III), or [Cr(TPP)Cl], provides a model. This complex is often prepared by reacting the free-base porphyrin (H₂TPP) with a chromium salt. researchgate.net

Modern, more sustainable synthetic methods are also being explored, such as mechanochemistry, which involves ball milling the porphyrin with a metal salt, often avoiding the need for bulk solvents. rsc.org Ultrasound-assisted synthesis has also emerged as a green chemistry approach, sometimes allowing for reactions to occur in water or with reduced amounts of metal salts. nih.gov

Table 1: Representative Metallation Conditions for Porphyrins
Porphyrin TypeMetal SourceSolventConditionsActivation MethodReference
General Meso-substitutedMetal Acetates/ChloridesDMF, CHCl₃/MeOHHigh Temperature, Excess SaltConventional Heating nih.gov
meso-tetraphenylporphyrin (H₂TPP)Hydrated Metal Acetate SaltsNone (Solvent-free)20 minutesBall Milling (Mechanochemistry) rsc.org
Water-soluble PorphyrinsZn(OAc)₂Water30 minutesUltrasound nih.gov
Mesoporphyrin IX Dimethyl EsterChromium(II) ChlorideNot SpecifiedNot SpecifiedConventional Heating acs.org

Once the chromium ion is incorporated into the porphyrin ring, one or two axial ligands can coordinate to the metal center, perpendicular to the porphyrin plane. For this compound, the chloride ion serves as an axial ligand.

The nature of the axial ligand can significantly influence the electronic properties and reactivity of the metalloporphyrin. In many synthetic procedures, the axial ligand is derived from the metal salt used or the solvent. For example, when using chromium(III) chloride as the metal source, the chloride ion is readily available to act as an axial ligand.

Purification and Isolation Techniques

The purification of this compound is essential to remove unreacted free-base porphyrin, excess metal salts, and other by-products. The deep color of porphyrins can make visual assessment during purification challenging. santaisci.com

Chromatographic Separations

Chromatography is a primary tool for the purification of porphyrins and metalloporphyrins. researchgate.net The choice of chromatographic technique depends on the specific properties of the compound and the impurities.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine appropriate conditions for column chromatography. acs.org For metalloporphyrins, silica (B1680970) gel plates are commonly used, and the mobility of the complexes can be influenced by the central metal ion. researchgate.net

Column Chromatography: This is a standard method for purifying porphyrins on a preparative scale. santaisci.comacs.org Silica gel is a common stationary phase. The deep color of the porphyrin compounds can make it difficult to see the separation on the column, but it also allows for collection of the correct fractions by eye. santaisci.com Automated flash chromatography systems offer a more efficient and reproducible alternative to manual column chromatography, using pre-packed columns and gradient elution. santaisci.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for the separation and analysis of porphyrins. nih.gov It is suitable for separating metalloporphyrins from their corresponding free-base ligands. nih.gov Gradient elution with acidic mobile phases on an ODS (octadecylsilane) stationary phase has been successfully used for this purpose. nih.gov

Table 2: Chromatographic Methods for Porphyrin Purification
TechniqueStationary PhaseTypical Mobile PhaseApplicationReference
Thin-Layer Chromatography (TLC)Silica GelAcetonitrile-Benzene mixturesReaction monitoring, method development researchgate.net
Flash Column ChromatographySilica Gel (e.g., 25-40 μm)Solvent gradient (e.g., based on TLC)Preparative scale purification santaisci.com
High-Performance Liquid Chromatography (HPLC)ODS (C18) bonded silicaAcidified Methanol or Acetonitrile gradientsAnalytical separation and purification nih.govnih.gov

Crystallization Methods

Crystallization is a powerful technique for obtaining highly pure solid material and is often the final step in the purification process. acs.org The success of crystallization depends heavily on the solubility of the compound in different solvents.

Common crystallization techniques for metal complexes include:

Slow Evaporation: The compound is dissolved in a suitable volatile solvent, and the solvent is allowed to evaporate slowly at room temperature, leading to the formation of crystals. researchgate.net

Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble. This solution is placed in a sealed container with a second solvent (an "anti-solvent") in which the compound is insoluble, but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. researchgate.net

Lowering Temperature: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the compound to crystallize out of the solution. researchgate.net

The solid-state structure of porphyrins is governed by various intermolecular interactions, including hydrogen bonding, van der Waals forces, and π–π stacking, which all play a role in the formation of a well-ordered crystal lattice. mdpi.com For sensitive compounds, performing crystallization under an inert atmosphere with dry solvents may be necessary to prevent degradation. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Cr Iii Mesoporphyrin Ix Chloride

Vibrational Spectroscopy (IR, Raman)

Specific infrared (IR) and Raman spectroscopic data for Cr(III) Mesoporphyrin IX chloride are not extensively detailed in the available literature. However, the expected vibrational modes can be inferred from the known spectra of metalloporphyrins and chromium complexes.

The spectra would be dominated by the vibrations of the porphyrin macrocycle. Key bands would include:

Porphyrin Skeleton Modes: Intense bands corresponding to C=C and C=N stretching vibrations of the pyrrole (B145914) rings and methine bridges.

Side-Chain Vibrations: Modes arising from the ethyl and propionic acid groups attached to the porphyrin core, including C-H stretching and bending frequencies.

Metal-Ligand Vibrations: Low-frequency modes corresponding to the Cr-N stretching vibrations from the coordination of chromium to the four nitrogen atoms of the porphyrin ring. A distinct band for the Cr-Cl stretch would also be expected in the far-IR region.

In a related study on a monomeric chromium(III) carboxylate, IR and Raman spectroscopy, complemented by DFT modeling, were used to characterize the coordination environment. researchgate.net A similar approach would be invaluable for definitively assigning the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR)

As a paramagnetic compound, the ¹H-NMR spectrum of this compound is expected to be significantly different from that of its diamagnetic analogues. The Cr(III) center, a d³ metal ion with three unpaired electrons, induces substantial shifting and broadening of the proton resonances.

The unpaired electrons provide efficient relaxation pathways (paramagnetic relaxation enhancement), leading to very broad spectral lines that can be difficult to observe and resolve under standard conditions. This effect is common in paramagnetic metalloporphyrin studies. For instance, ¹H-NMR studies of high-spin iron(III) mesoporphyrin IX complexes also show paramagnetically shifted and broadened resonances, with signals appearing in a wide chemical shift range, including upfield and downfield regions far from the typical diamagnetic spectrum. researchgate.net Due to this significant broadening, obtaining high-resolution spectra for Cr(III) porphyrins is challenging.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and formula of this compound. The compound has a molecular formula of C₃₄H₃₆ClCrN₄O₄ and a monoisotopic molecular weight of approximately 652.12 g/mol . scbt.comfrontierspecialtychemicals.com

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. The isotopic pattern of the molecular ion would be characteristic, showing the contributions from the natural abundances of chromium and chlorine isotopes. In many metalloporphyrin analyses, a common and often prominent peak corresponds to the loss of the axial ligand. For this compound, the [M-Cl]⁺ fragment would be an expected and significant ion in the mass spectrum. For reference, tandem mass spectrometry (MS-MS) of the free mesoporphyrin IX ligand (precursor m/z of 567.2966 for [M+H]⁺) shows characteristic fragmentation of the porphyrin structure. nih.gov

Table 1: Molecular Identity of this compound

Property Value Source(s)
Molecular Formula C₃₄H₃₆ClCrN₄O₄ scbt.comfrontierspecialtychemicals.comscbt.com
Molecular Weight 652.14 g/mol scbt.comscbt.com

| CAS Number | 70948-71-9 | scbt.comfrontierspecialtychemicals.com |

X-ray Diffraction Studies (Single Crystal X-ray, Powder XRD)

Published single-crystal or powder X-ray diffraction (XRD) data for this compound are not readily found in the surveyed literature.

If single-crystal X-ray diffraction data were available, it would provide the definitive solid-state structure. Key information that would be obtained includes:

Coordination Geometry: Unambiguous determination of the geometry around the Cr(III) ion, which is expected to be octahedral or square pyramidal.

Bond Lengths and Angles: Precise measurements of the Cr-N bonds to the porphyrin ring and the Cr-Cl axial bond.

Molecular Packing: Insight into the intermolecular interactions and crystal packing in the solid state.

Powder XRD would be useful for phase identification and assessing the crystallinity of a bulk sample. The diffraction pattern consists of peaks at specific Bragg angles (2θ) that are characteristic of the compound's crystal lattice. researchgate.net While patterns for elemental chromium powder and related chromium chloride starting materials are known, these are distinct from the pattern expected for the final complex. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Cr(III) complexes. The Cr(III) ion has a d³ electron configuration, resulting in a total electron spin of S=3/2. Its EPR spectrum is highly sensitive to the local coordination environment. researchgate.net

The key features of the EPR spectrum are determined by the g-tensor and the zero-field splitting (ZFS) parameters (D and E). researchgate.net

g-Values: For Cr(III) in distorted octahedral environments, the g-values are typically close to the free-electron value (~2.0023) but show some anisotropy. Studies of various Cr(III) complexes report g-values in the range of 1.95 to 2.30. nih.gov

Zero-Field Splitting (D): The ZFS, arising from the interaction of the electron spin with the local electric field, significantly influences the spectrum. For Cr(III) complexes, the axial ZFS parameter (D) is often on the order of 0.1 cm⁻¹ to 1 cm⁻¹. nih.gov This splitting separates the Mₛ = ±1/2 and Mₛ = ±3/2 spin sublevels, and the magnitude of D determines the appearance of the EPR spectrum.

In low-frequency EPR (e.g., L-band), the spectral linewidths of Cr(III) complexes have been shown to be sensitive to the rigidity of the ligand coordination sphere. rsc.org For this compound, a broad resonance would be expected, with its precise features dependent on the specific ZFS parameters and any structural distortions in frozen solution. researchgate.net

Table 2: Representative EPR Parameters for Cr(III) Complexes

Parameter Typical Value Range Significance Source(s)
g-tensor g ≈ 1.95 - 2.30 Reflects the electronic environment around the Cr(III) ion. nih.gov

| D (axial ZFS) | ~0.1 cm⁻¹ | Measures the axial distortion from perfect octahedral symmetry. | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is expected to be a superposition of the intense π-π* transitions of the porphyrin macrocycle and the much weaker d-d transitions of the Cr(III) center.

Porphyrin Transitions: Like other metalloporphyrins, the spectrum will be dominated by an intense Soret band (or B band) near 400 nm and a series of weaker Q-bands in the 500-700 nm region. These arise from transitions within the porphyrin's conjugated π-system. acs.org

Cr(III) d-d Transitions: For a Cr(III) ion in an octahedral-like environment, two spin-allowed d-d transitions are expected: ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g. Studies on other octahedral Cr(III) complexes show these bands appearing in the visible region. For example, a Cr(III) gibberellate complex displayed bands at 566 nm (ν₁) and 451 nm (ν₂), corresponding to these transitions. nih.gov In CrCl₃ aqueous solutions, similar bands are observed around 630 nm and 430 nm. researchgate.net These relatively weak and broad absorptions would likely appear as shoulders on the more intense Q-bands of the porphyrin.

Table 3: Expected Absorption Bands for this compound

Band Type Approximate Wavelength (nm) Origin Source(s)
Soret Band ~400 Porphyrin π → π* (a₁ᵤ, a₂ᵤ → e₉*) acs.org
Q-Bands 500 - 700 Porphyrin π → π* (vibrational overtones) acs.org
d-d (ν₁) ~570 - 630 ⁴A₂g → ⁴T₂g on Cr(III) center nih.govresearchgate.net

| d-d (ν₂) | ~430 - 450 | ⁴A₂g → ⁴T₁g on Cr(III) center | nih.govresearchgate.net |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide direct information about the number of unpaired electrons in the complex. For this compound, the chromium ion has a d³ electron configuration. In a typical octahedral or square pyramidal ligand field, these three electrons will occupy the t₂g orbitals individually with parallel spins, resulting in three unpaired electrons.

The theoretical spin-only magnetic moment (μ_so) for a system with three unpaired electrons (S=3/2) is calculated as: μ_so = √[n(n+2)] = √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.)

Experimental measurements for octahedral Cr(III) complexes consistently yield effective magnetic moments (μ_eff) that are very close to this spin-only value. For instance, a Cr(III) complex with gibberellic acid was reported to have a magnetic moment of 3.61 B.M., confirming the expected high-spin octahedral geometry. nih.gov Therefore, this compound is expected to exhibit a magnetic moment in this range, confirming the +3 oxidation state and d³ configuration of the chromium center.

Table 4: Magnetic Properties of Cr(III) Ion

Property Expected Value Description Source(s)
Electron Configuration Three electrons in the 3d orbitals.
Unpaired Electrons (n) 3 High-spin configuration in an octahedral field.
Spin-Only Moment (μ_so) ~3.87 B.M. Theoretical magnetic moment from electron spins.

| Effective Moment (μ_eff) | ~3.6 - 3.9 B.M. | Experimentally expected value for octahedral Cr(III). | nih.gov |

Theoretical and Computational Investigations of Cr Iii Porphyrin Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of porphyrin systems. It offers a balance between computational cost and accuracy, making it suitable for studying these large and complex molecules.

A fundamental step in computational studies is the geometry optimization of the molecule to find its most stable three-dimensional structure. For Cr(III) mesoporphyrin IX, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering insights into the planarity of the porphyrin ring and the coordination geometry around the chromium center. academie-sciences.fr For instance, in related chromium(III) complexes, the average Cr-N bond lengths have been computationally determined, providing a basis for understanding the size of the coordination sphere. nih.gov

Once the optimized geometry is obtained, molecular orbital (MO) analysis can be performed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in electronic transitions and chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic and optical properties. aip.orgnih.gov In metalloporphyrins, the relative energies of the metal d-orbitals and the porphyrin π-orbitals determine the character of the frontier orbitals. umb.edu For many metalloporphyrins, the HOMO and LUMO are predominantly of porphyrin π-character. aip.org However, the presence of the chromium(III) ion can influence the energies of these orbitals.

Table 1: Representative Calculated Bond Parameters for a Cr(III) Porphyrin Complex (Note: This table is a generalized representation based on typical findings for Cr(III) porphyrin systems and may not represent the exact values for Cr(III) Mesoporphyrin IX chloride.)

ParameterOptimized Value (Å)
Cr-N (average)2.06
N-Cα (average)1.38
Cα-Cβ (average)1.44
Cα-Cm (average)1.39

This interactive table provides a summary of typical bond lengths within a Cr(III) porphyrin core as determined by DFT calculations. Clicking on a parameter will highlight the corresponding bond in a representative porphyrin structure (functionality not enabled in this document).

The d-electron configuration of the central metal ion in a metalloporphyrin determines its possible spin states. For Cr(III), which has a d³ configuration, the ground state is typically a quartet (S=3/2) high-spin state. mdpi.com However, the possibility of other spin states, such as a doublet (S=1/2) low-spin state, can be investigated using DFT calculations. These calculations are crucial for accurately predicting the magnetic properties and reactivity of the complex. The relative energies of different spin states can be influenced by the porphyrin ligand and any axial ligands present. rsc.orgresearchgate.net Computational studies on related systems, such as iron porphyrins, have demonstrated the importance of including effects like crystal packing when determining the ground spin state. rsc.orgresearchgate.netchemrxiv.org

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecule's surface. In the context of this compound, an MEP study would reveal regions of negative potential, likely concentrated around the nitrogen atoms of the porphyrin ring and the chloride ligand, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. These studies can provide insights into how the porphyrin might interact with other molecules or surfaces. acs.org

Band Structure Calculations in Porphyrin Nanostructures

When porphyrin molecules self-assemble into larger, ordered structures like nanowires or thin films, their collective electronic properties can be described by band theory. Band structure calculations, often performed using periodic DFT, can predict the electronic band gap of these materials, which is the energy difference between the valence band maximum (analogous to the HOMO) and the conduction band minimum (analogous to the LUMO). These calculations are essential for assessing the potential of porphyrin-based nanostructures in electronic and optoelectronic applications. mdpi.com Studies on related porphyrin nanostructures have shown that the electronic properties, such as the band gap, can be tuned by modifying the linking units between porphyrin molecules. peeksgroup.comox.ac.ukreading.ac.uk While specific calculations for Cr(III) mesoporphyrin IX nanostructures are not widely reported, the methodologies developed for other metalloporphyrins could be readily applied. mdpi.comscispace.com

Mechanistic Insights via Computational Modeling

Computational modeling, particularly with DFT, can provide detailed mechanistic insights into the chemical reactions involving Cr(III) porphyrins. For example, in the context of catalysis, DFT can be used to map out the entire reaction pathway, identifying transition states and intermediates. This allows for the calculation of activation barriers, which can explain the observed reaction rates and selectivities. digitellinc.com For instance, computational studies on the reduction of nitric oxide (NO) by a chromium porphyrin complex revealed a unique reaction feature where electron transfer from the chromium to the bound NO occurs before the binding of a Lewis acid. acs.org Similarly, investigations into the formation of high-valent chromium-oxo porphyrin species, which are key intermediates in oxidation reactions, have been aided by computational characterization. wku.edu These studies highlight the power of computational modeling in understanding and predicting the reactivity of Cr(III) porphyrins.

Redox Chemistry and Electron Transfer Mechanisms in Cr Iii Mesoporphyrin Ix Systems

One-Electron Oxidation Processes

The one-electron oxidation of Cr(III) porphyrins can lead to two distinct types of products: a porphyrin π-radical cation or a higher-valent chromium species. The outcome of the oxidation is highly dependent on the reaction conditions, such as the solvent and the presence of coordinating ligands.

Formation of π-Radical Cations

The initial step in the one-electron oxidation of many Cr(III) porphyrins, including Cr(III) Mesoporphyrin IX, is the removal of an electron from the porphyrin π-system, leading to the formation of a Cr(III) porphyrin π-radical cation, denoted as [Cr(III)P•]+. This species is characterized by intense and broad absorption bands in the near-infrared region (λ ≥ 600 nm).

In acidic aqueous solutions (e.g., 1 mol dm⁻³ HCl), Cr(III) Mesoporphyrin IX undergoes one-electron oxidation to form an unstable π-radical cation. This intermediate species subsequently decays through a disproportionation reaction. The formation of π-radical cations has been observed for a variety of chromium(III) porphyrins in non-coordinating solvents like CH₂Cl₂. These radical cations can be stabilized by the ligation of appropriate axial ligands. Further oxidation can lead to the formation of the corresponding dications.

Generation of Higher Oxidation States (Cr(IV), Cr(V))

Under specific conditions, the initially formed π-radical cation can undergo an intramolecular electron transfer from the chromium center to the oxidized porphyrin ring. This process results in the formation of a higher oxidation state of the metal, specifically Cr(IV). For instance, in the presence of a base like KOH, the oxidation of Cr(III) porphyrins tends to yield Cr(IV)-porphyrins. These species exhibit absorption spectra with only minor shifts compared to the parent Cr(III) complexes.

The generation of Cr(IV) and even Cr(V) species has been well-documented for various chromium porphyrins. For example, the oxidation of chloro-5, 10, 15, 20-tetraphenyl-porphyrinatochromium(III) with iodosylbenzene results in a two-electron oxidation of the metal to form a Cr(V) porphyrinate complex. Further radiolysis of Cr(IV)-porphyrins can also lead to the formation of Cr(V) species. The stability and reactivity of these high-valent chromium-oxo porphyrins have been a subject of significant research interest, particularly in the context of their potential as oxidation catalysts.

Electron Transfer Pathways

Intramolecular Electron Transfer (Metal-to-Ligand)

As mentioned previously, a key electron transfer pathway in the oxidation of Cr(III) porphyrins is the intramolecular electron transfer from the metal center to the porphyrin ligand. Following the initial formation of the porphyrin π-radical cation, the Cr(III) center can be oxidized to Cr(IV) by transferring an electron to the partially empty π-orbital of the macrocycle. This metal-to-ligand electron transfer is a crucial step in the formation of higher-valent chromium porphyrin species. This process is influenced by factors such as the nature of the axial ligands and the solvent environment.

Outer-Sphere Electron Transfer Interactions

Outer-sphere electron transfer is a mechanism where an electron is transferred between two redox centers without the formation of a direct chemical bond or a bridging ligand between them. The electron essentially "tunnels" through space. In the context of Cr(III) Mesoporphyrin IX systems, outer-sphere electron transfer can occur in reactions with external oxidizing or reducing agents. The rate of this process is governed by several factors, including the distance between the donor and acceptor, the reorganization energy required for the structural changes upon electron transfer, and the thermodynamic driving force of the reaction. While specific studies on the outer-sphere electron transfer interactions of Cr(III) Mesoporphyrin IX chloride are limited, the principles of this mechanism are fundamental to understanding its redox reactions in solution.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical species. For chromium porphyrins, cyclic voltammetry provides valuable information about the potentials at which oxidation and reduction events occur, the stability of the resulting species, and the nature of the electron transfer processes.

The electrochemical behavior of chromium porphyrins can be complex, often involving multiple, closely spaced redox events. The reduction of Cr(III) porphyrins can proceed through discrete pathways, and the nature of the axial ligands, such as substituted pyridines, can significantly influence the electron transfer mechanism.

While detailed cyclic voltammetry data specifically for this compound is not extensively available in the reviewed literature, the general redox behavior of chromium porphyrins has been established. The table below provides a general overview of the types of redox processes observed in chromium porphyrin systems.

Table 1: General Redox Processes in Chromium Porphyrin Systems

Redox Process Description
Porphyrin-based Reduction Reversible one-electron reduction of the porphyrin π-system.
Porphyrin-based Oxidation Reversible one-electron oxidation to form a π-radical cation.
Metal-based Reduction (Cr(III)/Cr(II)) Reduction of the central chromium ion from +3 to +2 oxidation state.
Metal-based Oxidation (Cr(III)/Cr(IV)) Oxidation of the central chromium ion from +3 to +4 oxidation state.

It is important to note that the specific redox potentials for these processes are highly dependent on the porphyrin structure, the axial ligands, and the solvent system used for the measurement.

Photoreduction Reactions of Chromium Species

The photoreduction of chromium(III) porphyrins represents a key area of their photochemical reactivity, offering insights into electron transfer mechanisms and the generation of reactive intermediates. While extensive research has been conducted on various metalloporphyrin systems, detailed studies focusing specifically on this compound are part of a broader investigation into the photochemistry of chromium porphyrins. The general mechanism for the photoreduction of Cr(III) porphyrins involves the initial excitation of the molecule, followed by electron transfer, often from an axial ligand or the porphyrin ring itself to the chromium center.

Detailed Research Findings

Detailed investigations into the photoreduction of chromium porphyrins have often utilized techniques such as laser flash photolysis to elucidate the transient species and reaction kinetics involved. Studies on closely related structures, such as chromium(III) octaethylporphyrin (Cr(OEP)(Cl)), provide significant insights that are broadly applicable to this compound due to the structural and electronic similarities of the porphyrin macrocycles.

Laser flash photolysis studies on chromium(III) octaethylporphyrin complexes in solution have demonstrated that laser irradiation leads to the formation of a coordinately unsaturated intermediate, [Cr(OEP)(Cl)]. nih.gov This intermediate is generated through the dissociation of an axial ligand upon photoexcitation. The formation of this transient species is a critical step in the photoreduction pathway, as the resulting five-coordinate chromium complex is highly reactive.

The subsequent reactions of this intermediate are dependent on the composition of the surrounding medium. In the presence of suitable electron donors, the coordinately unsaturated Cr(III) species can be reduced to a Cr(II) porphyrin. The nature of the solvent and the presence of sacrificial electron donors can significantly influence the efficiency and quantum yield of this photoreduction process.

While specific quantum yield data for the photoreduction of this compound is not extensively documented in publicly available literature, data from related chromium porphyrin systems can provide a basis for understanding the efficiency of these reactions. For instance, in the photochemical cleavage of a nitrate (B79036) ligand from a Cr(III) tetraphenylporphyrin (B126558), which results in a photo-oxidation to a Cr(IV) species, a quantum yield of 0.011 has been reported. This value underscores that photochemical transformations in chromium porphyrins can be efficient, and similar efficiencies might be expected for photoreduction processes under optimized conditions.

The photoreduction of Cr(VI) to Cr(III) has also been studied using porphyrin-sensitized systems, for example with TiO2 as a photocatalyst. mdpi.com In these systems, the porphyrin acts as a photosensitizer, absorbing light and initiating electron transfer processes that ultimately lead to the reduction of the chromium species. mdpi.com These studies, while not directly focused on the photoreduction of Cr(III), highlight the versatile role of porphyrins in mediating chromium redox chemistry. mdpi.com

Interactive Data Table

The following table presents hypothetical yet representative data that would be relevant to the study of the photoreduction of this compound, based on findings for analogous chromium porphyrin systems.

ParameterValueConditionsReference
Transient Species[Cr(MesoPorphyrin IX)(Cl)]Laser flash photolysis in dichloromethaneAnalogous to nih.gov
Reduction Potential (Cr(III)/Cr(II))-0.8 to -1.0 V vs. SCENon-aqueous solventGeneral Porphyrin Literature
Quantum Yield (Φ) of Cr(II) formation0.05 - 0.15 (Illustrative)With sacrificial electron donorHypothetical
Rate Constant of Ligand Dissociation10^7 - 10^9 s⁻¹ (Illustrative)Upon photoexcitationHypothetical

Catalytic Applications and Mechanistic Insights of Chromium Iii Porphyrins

Oxidation Catalysis

Chromium porphyrin complexes, including Cr(III) Mesoporphyrin IX chloride, are effective catalysts for a variety of oxidation reactions. Their utility stems from the ability of the chromium center to access higher oxidation states, facilitating the transfer of oxygen atoms to various substrates.

Substrate Decomposition (e.g., Dye Degradation)

One notable application of chromium(III) porphyrins is in the oxidative degradation of organic pollutants, such as industrial dyes. For instance, a novel chromium(III) complex, bis(cyanato-κN)[meso-tetratolylporphyrinato]chromate(III), has demonstrated efficiency in catalyzing the decomposition of Rhodamine B dye in the presence of hydrogen peroxide. researchgate.netbohrium.com This process is crucial for water remediation, as it breaks down persistent and harmful organic molecules into less toxic substances. The catalytic activity in such systems is attributed to the interaction between the chromium porphyrin, the oxidant (like H2O2), and the dye molecule, leading to the dye's oxidative breakdown. researchgate.netbohrium.com

Furthermore, this same chromium(III) porphyrin complex has been shown to act as a photocatalyst in the photodecomposition of Rhodamine B dye using molecular oxygen. researchgate.netbohrium.com This dual functionality, acting as both a chemical and photocatalyst, highlights the versatility of these compounds in environmental remediation efforts.

Role of Oxo-Chromium Species as Active Catalysts

The catalytic activity of chromium porphyrins in oxidation reactions is largely mediated by the formation of high-valent oxo-chromium species. wku.edu These transient intermediates, such as chromium(IV)-oxo and chromium(V)-oxo complexes, are the primary oxidizing agents. wku.edu The generation of these species typically involves the reaction of the initial Cr(III) porphyrin with an oxygen atom donor. wku.edursc.org

For example, the oxidation of [CrIII(TMP)Cl] with m-CPBA results in the formation of the more reactive [CrV(TMP)O]Cl species. wku.edu Kinetic studies have shown that these high-valent oxo-species are highly reactive. For instance, the second-order rate constant for the oxidation of thioanisole (B89551) by [CrIV(TMP)O] is (3 ± 0.09) × 10⁻³ M⁻¹s⁻¹, while the more reactive [CrV(TMP)O]ClO₄ exhibits a rate constant of (26 ± 2) × 10⁻³ M⁻¹s⁻¹. wku.edu This demonstrates that the Cr(V)-oxo species is approximately an order of magnitude more reactive than the Cr(IV)-oxo species for the same substrate. wku.edu The reactivity of these oxo-intermediates is also influenced by the nature of the axial ligand, as evidenced by the even higher reactivity of [CrV(TMP)O]Cl (99.8 ± 1.9 × 10⁻³ M⁻¹s⁻¹) compared to [CrV(TMP)O]ClO₄. wku.edu

Reduction Catalysis

Beyond oxidation, chromium porphyrins and related complexes are also proficient in facilitating reduction reactions, a notable example being the conversion of hexavalent chromium to its trivalent form.

Photoreduction of Hexavalent Chromium to Trivalent Chromium

Hexavalent chromium, Cr(VI), is a highly toxic and carcinogenic environmental pollutant. mdpi.comresearchgate.netmdpi.com A promising remediation strategy involves its reduction to the less hazardous Cr(III). mdpi.com Porphyrin-based photocatalysts have shown significant efficacy in this transformation under visible light irradiation. mdpi.comresearchgate.net

For example, a porphyrin-modified UiO-66-NH2 metal-organic framework (MOF) demonstrated a tenfold higher rate of Cr(VI) reduction compared to the unmodified MOF. mdpi.comresearchgate.net This enhanced activity is attributed to the porphyrin's ability to absorb light and promote the separation of charge carriers, which is crucial for the photocatalytic process. mdpi.comresearchgate.net In this system, 100% of the Cr(VI) was removed within 80 minutes. mdpi.comresearchgate.net The efficiency of this photoreduction is influenced by factors such as pH, with optimal performance often observed under acidic conditions. mdpi.com

The general mechanism involves the photoexcited porphyrin transferring an electron to the Cr(VI) species, leading to its reduction. This process is often facilitated by a support material like TiO2 or a MOF, which helps in charge separation and provides a high surface area for the reaction. mdpi.com

Mechanistic Studies of Catalytic Cycles

Understanding the intricate mechanisms of these catalytic cycles is paramount for designing more efficient and selective catalysts.

Rate-Determining Steps

In many catalytic cycles involving metalloporphyrins, the formation of the high-valent metal-oxo intermediate is a critical, and often rate-limiting, step. researchgate.net For instance, in the catalytic two-electron reduction of dioxygen by a ferrocene (B1249389) derivative catalyzed by a high-valent chromium(V)-oxo corrole (B1231805) complex, the rate-determining step was identified as the inner-sphere electron transfer from the regenerated Cr(III) species to O2. acs.org This step leads to the formation of a chromium(IV) superoxo species, which is then rapidly reduced to produce hydrogen peroxide. acs.org

In oxidation reactions, the rate-limiting step can also be the hydrogen atom transfer (HAT) or a concerted proton-coupled electron transfer (PCET) from the substrate to the chromium-oxo species. rsc.org For example, in the oxidation of benzyl (B1604629) alcohol derivatives by a Cr(V)-oxo complex, kinetic isotope effect studies indicated that a concerted PCET is the rate-limiting step. rsc.org However, for substrates with lower oxidation potentials, the mechanism can shift to a stepwise electron transfer-proton transfer (ET/PT) pathway. rsc.org

The following table summarizes the key catalytic reactions and mechanistic features discussed:

Catalytic Process Catalyst System Substrate/Reactant Product(s) Key Mechanistic Feature/Rate-Determining Step
Dye Degradation[CrIII(TTP)(NCO)2]⁻ / H2O2Rhodamine BDegradation ProductsOxidative decomposition by chromium porphyrin catalyst. researchgate.netbohrium.com
Photodecomposition of Dye[CrIII(TTP)(NCO)2]⁻ / O2Rhodamine BDegradation ProductsPhotocatalytic oxidation. researchgate.netbohrium.com
Sulfide (B99878) Oxidation[CrIV(TMP)O] and [CrV(TMP)O]X (X=Cl, ClO4)ThioanisoleSulfoxideFormation of high-valent oxo-chromium species; Reactivity: Cr(V)>Cr(IV). wku.edu
Photoreduction of Cr(VI)Porphyrin-modified UiO-66-NH2Cr(VI)Cr(III)Enhanced light absorption and charge separation by the porphyrin. mdpi.comresearchgate.net
O2 Reduction[(tpfc)CrV(O)]O2, Me8FcH2O2Inner-sphere electron transfer from [(tpfc)CrIII(OH2)] to O2. acs.org
Alcohol Oxidation[CrV(O)(6-COO⁻-tpa)]²⁺Benzyl Alcohol DerivativesAldehydesConcerted proton-coupled electron transfer (PCET). rsc.org

Identification of Catalytic Intermediates

The elucidation of catalytic cycles involving chromium(III) porphyrins hinges on the successful identification and characterization of transient, high-valent catalytic intermediates. Research in this area has been pivotal for understanding the mechanisms of oxidation reactions catalyzed by these complexes. The primary intermediates implicated in these processes are high-valent chromium-oxo species, which are formed upon the reaction of the initial Cr(III) porphyrin complex with an oxygen atom donor.

Detailed studies have focused on generating and characterizing chromium(IV)-oxo and chromium(V)-oxo porphyrin species. wku.edu These intermediates are typically generated through the oxidation of a precursor like chromium(III) tetramesitylporphyrin chloride, [CrIII(TMP)Cl]. wku.edu The specific oxidant used determines the final oxidation state of the chromium center. For instance, the use of a milder oxygen source such as iodosylbenzene diacetate (PhI(OAc)2) leads to the formation of the chromium(IV)-oxo species, [CrIV(TMP)O]. wku.edu In contrast, a more potent oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the Cr(III) complex to the higher valent chromium(V)-oxo species, [CrV(TMP)O]Cl. wku.edu

The identification of these short-lived intermediates requires a suite of spectroscopic techniques. Key methods include UV-visible (UV-vis) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), electron paramagnetic resonance (EPR), and X-ray absorption spectroscopy (XAS). wku.edursc.orgrsc.org For example, the formation of [CrV(TMP)O]Cl from [CrIII(TMP)Cl] is accompanied by distinct changes in the UV-vis spectrum, notably a shift in the Soret band. Similarly, ESI-MS provides direct evidence for the mass of the generated oxo-species. wku.edu

X-ray absorption spectroscopy offers further insight into the electronic structure and coordination environment of the chromium center. A comparison of the Cr K-edge XAS data for CrIII[TPP]Cl, CrIV[TMP]O, and a CrV-oxo corrole complex reveals an increase in the intensity-weighted average energy position as the metal's oxidation state increases from +3 to +5. rsc.org This trend is consistent with the greater effective nuclear charge experienced by the core electrons in the higher oxidation states. rsc.org

Spectroscopic and Electrochemical Data for Chromium-Oxo Intermediates

The following table summarizes key spectroscopic and electrochemical data used to characterize high-valent chromium-oxo complexes. The data highlights the differences between Cr(V)-oxo complexes with different ancillary ligands, demonstrating the ligand's influence on the intermediate's properties. acs.org

ComplexResonance Raman (νCr=O, cm⁻¹)Reduction Potential (V vs SCE)
[CrV(O)(6-COO⁻-py-tacn)]²⁺9110.73
[CrV(O)(6-COO⁻-tpa)]²⁺9511.23

Data sourced from Inorganic Chemistry. acs.org

The reactivity of these identified intermediates has also been investigated through kinetic studies. In sulfide oxidation reactions, it has been demonstrated that the [CrV(TMP)O]+ species is approximately one order of magnitude more reactive than the [CrIV(TMP)O] species. wku.edu Furthermore, the nature of the axial ligand trans to the oxo group significantly influences reactivity. For example, [CrV(TMP)O]Cl exhibits higher reactivity in the oxidation of thioanisole compared to [CrV(TMP)O]ClO4, underscoring the crucial role of the axial ligand in modulating the catalytic activity of the oxo-intermediates. wku.edu

Kinetic Data for Sulfide Oxidation by Chromium-Oxo Intermediates

This table presents the second-order rate constants for the oxidation of thioanisole by different chromium-oxo porphyrin intermediates, illustrating the impact of both the oxidation state and the axial ligand on reactivity. wku.edu

Oxidant SpeciesSubstrateSecond-Order Rate Constant (k, M⁻¹s⁻¹)
[CrIV(TMP)O]Thioanisole(3 ± 0.09) × 10⁻³
[CrV(TMP)O]ClO₄Thioanisole(26 ± 2) × 10⁻³
[CrV(TMP)O]ClThioanisole(99.8 ± 1.9) × 10⁻³

Data sourced from TopSCHOLAR. wku.edu

In the context of water oxidation, high-resolution mass spectrometry and in situ spectroelectrochemistry have been instrumental in identifying the key high-oxidation-state Cr(V)-oxo intermediate, further cementing its role in catalytic cycles driven by chromium complexes. rsc.org These comprehensive identification methods provide a solid foundation for proposing detailed catalytic pathways, such as the water nucleophilic attack (WNA) mechanism. rsc.orgacs.org

Ligand Interactions and Coordination Chemistry of Cr Iii Mesoporphyrin Ix Chloride

Axial Ligation Effects on Reactivity and Structure

The identity of the axial ligands in chromium(III) porphyrins has a profound impact on the complex's structure, electronic properties, and reactivity. The chloride ion in Cr(III) Mesoporphyrin IX chloride is a non-labile ligand, meaning it does not readily dissociate. Its presence exerts a significant trans effect, influencing the bond strength and lability of the ligand coordinated on the opposite axial position.

Studies on analogous chromium(III) tetraphenylporphyrin (B126558) (TPP) complexes, [Cr(TPP)(X)(L)], where X is a halide, demonstrate this effect clearly. The strength of the Cr-X bond follows the trend Cr-F > Cr-Cl > Cr-Br. researchgate.net This results in a strong trans effect from the fluoride (B91410) ligand, labilizing the opposing ligand (L) to a greater extent than chloride or bromide. researchgate.netresearchgate.net This means that in [Cr(TPP)(F)(Py)], the pyridine (B92270) (Py) ligand dissociates much more readily than in [Cr(TPP)(Cl)(Py)]. researchgate.net

The structural and electronic properties are also influenced by:

Steric Effects : Bulky axial ligands can introduce steric strain between the ligand and the porphyrin ring. For instance, the substitution of pyridine with 2-methylimidazole, which has a methyl group near the coordinating nitrogen, leads to a decrease in the binding constant and an increase in the ligand dissociation rate due to this steric hindrance. researchgate.net

Hydrogen Bonding : The reactivity of a coordinated water molecule can be significantly altered by hydrogen bonding. In studies of [Cr(TPP)(Cl)(H₂O)], high concentrations of an external ligand like pyridine can form a hydrogen bond with the axial water molecule (Cr-OH₂---Py). This interaction increases the basicity of the water ligand, strengthening the Chromium-Oxygen bond and making the water molecule less likely to dissociate, forming a "dead-end complex". researchgate.net

Redox Activity of Ligands : While the Cr(III) center is redox-stable under many conditions, the axial ligand itself can be redox-active. In manganese porphyrins, a close analogue, a chloride axial ligand was found to be oxidizable, which in turn reduced the Mn(III) center to Mn(II). beilstein-journals.org This highlights that the choice of axial ligand can open up reaction pathways not accessible with redox-inert ligands. beilstein-journals.org

The properties of metalloporphyrins can be finely tuned by modifying the axial ligands, which provides a scaffold for controlling selectivity and reactivity in catalytic applications. porphychem.com

Ligand Substitution Kinetics and Mechanisms

While octahedral d³ complexes like those of Chromium(III) are generally known to be substitution-inert, the presence of the porphyrin macrocycle greatly labilizes the chromium(III) center toward axial substitution by several orders of magnitude. researchgate.netlibretexts.org

Kinetic studies on the substitution of axial ligands in [Cr(TPP)(Cl)(L)] complexes have shown that these reactions proceed primarily through a limiting dissociative (D) mechanism . researchgate.net This mechanism involves a slow, rate-determining step where the axial ligand L dissociates from the chromium center, forming a five-coordinate intermediate, [Cr(TPP)Cl]. This intermediate is then rapidly captured by the incoming ligand.

Mechanism:

Dissociation (Slow, Rate-Determining): [Cr(Porphyrin)(Cl)(L)] ⇌ [Cr(Porphyrin)(Cl)] + L

Association (Fast): [Cr(Porphyrin)(Cl)] + L' → [Cr(Porphyrin)(Cl)(L')]

The activation enthalpy (ΔH‡) for the dissociation of pyridine from [Cr(TPP)(Cl)(Py)] is significantly higher than that from the corresponding fluoro complex, underscoring the trans effect of the halide ligand on the substitution kinetics. researchgate.net High-pressure kinetic studies for some systems have indicated an interchange dissociative (Id) mechanism, which is mechanistically similar but does not involve a long-lived intermediate. researchgate.netlibretexts.org

Complex Axial Ligand (L) ΔH‡ (kJ mol⁻¹) for L Dissociation Mechanism Reference
[Cr(TPP)(F)(Py)] Pyridine 57.5 ± 1.1 Dissociative (D) researchgate.net
[Cr(TPP)(Cl)(Py)] Pyridine 97.2 ± 1.4 Dissociative (D) researchgate.net

Table 1: Activation Parameters for Axial Pyridine Ligand Substitution in Chromium(III) Tetraphenylporphyrin Complexes. researchgate.net

The mechanism can be complicated by interactions in the outer coordination sphere. As mentioned previously, at high concentrations of pyridine, the reaction to replace a water ligand can be inhibited by the formation of a stable hydrogen-bonded adduct, [Cr(TPP)(Cl)(HO-H---Py)], which must first dissociate the hydrogen-bonded pyridine before the water ligand itself can dissociate. researchgate.net

Coordination with Specific Donor Ligands (e.g., Oxygen, Nitrogen)

The Cr(III) center in mesoporphyrin IX chloride readily coordinates with a variety of Lewis bases at the axial position trans to the chloride. There is a strong preference for nitrogen-donor ligands over oxygen- or sulfur-donor ligands. researchgate.net

Nitrogen-Donor Ligands:

Ligands such as pyridine , imidazole , and their derivatives bind strongly to the Cr(III) center. researchgate.netresearchgate.net The stability of these complexes makes them useful for studying electronic and steric effects.

Cyanate (NCO⁻) has been shown to coordinate to Cr(III) TPP to form a stable, six-coordinate bis(cyanato) complex, [Cr(TTP)(NCO)₂]⁻, which has been characterized by X-ray crystallography. bohrium.comresearchgate.net This provides definitive proof of Cr(III) porphyrin coordination with two axial N-donor ligands. bohrium.comresearchgate.net

Oxygen-Donor Ligands:

Neutral oxygen donors like water (H₂O) and acetone (B3395972) can coordinate to the axial site, though they are more weakly bound than nitrogenous ligands. researchgate.net

The equilibrium constant for the replacement of acetone by 1-methylimidazole (B24206) in [Cr(TPP)(Cl)(acetone)] is very large (K = 4.0 × 10⁶), quantitatively demonstrating the much stronger binding affinity of N-donor ligands. researchgate.net

In basic conditions, a coordinated water molecule can be deprotonated to form a stable hydroxo (OH⁻) ligand, which significantly alters the charge and reactivity of the complex. researchgate.net

The binding affinity of axial ligands is crucial for applications such as catalysis and sensing, where the displacement of a weakly bound ligand by a target analyte is a common mechanism. nih.gov

Ligand Type Example Ligands Relative Binding Strength Reference
Nitrogen Donor Imidazole, Pyridine, Cyanate Strong researchgate.netresearchgate.netbohrium.comresearchgate.net
Oxygen Donor Water, Acetone Weak researchgate.net
Sulfur Donor (not specified) Weak researchgate.net

Table 2: Relative Binding Affinity of Donor Ligands to the Cr(III) Porphyrin Center. researchgate.netresearchgate.netbohrium.comresearchgate.net

Influence of Environmental Factors on Coordination (e.g., pH)

Environmental factors, particularly pH, play a critical role in the coordination chemistry of this compound in aqueous or protic environments. The influence of pH manifests in two primary ways: modification of the axial ligands and changes to the porphyrin's peripheral groups.

pH Range Dominant Aqueous Cr(III) Species Effect on Cr(III) Mesoporphyrin IX Complex Reference
< 4 [Cr(H₂O)₆]³⁺ Axial ligand is H₂O; propionic groups are protonated (-COOH). nih.govresearchgate.net
4 - 7 [Cr(OH)(H₂O)₅]²⁺, [Cr(OH)₂(H₂O)₄]⁺ Axial H₂O deprotonates to OH⁻; propionic groups deprotonate (-COO⁻). researchgate.netnih.govresearchgate.net
> 7 Cr(OH)₃ (precipitate) Complex may become insoluble; propionic groups are deprotonated (-COO⁻). nih.govresearchgate.net

Table 3: Influence of pH on the Speciation of Cr(III) and its Porphyrin Complex. researchgate.netnih.govresearchgate.net

Biomimetic and Bio Inspired Research with Cr Iii Porphyrin Models

Modeling Heme-Containing Enzyme Systems

Heme-containing enzymes, such as cytochromes P450 and peroxidases, are crucial for a vast array of biological processes, including metabolism, detoxification, and signaling. The catalytic activity of these enzymes is centered around the heme prosthetic group. Synthetic metalloporphyrins, including chromium porphyrins, are frequently used as models to mimic the structure and function of the active sites of these enzymes. These models allow researchers to study the reaction mechanisms in a more controlled and simplified environment.

While specific studies focusing exclusively on Cr(III) Mesoporphyrin IX chloride as a model for enzymes like cytochrome P450 or peroxidases are not extensively documented in publicly available research, the broader class of chromium porphyrins has been investigated in the context of bio-inspired catalysis. These studies often explore the catalytic potential of chromium porphyrins in oxidation reactions, which are characteristic of many heme enzymes. The stable Cr(III) oxidation state and the specific coordination chemistry of the chromium ion within the porphyrin ring can offer unique catalytic properties, providing a basis for understanding the role of the metal center in enzymatic catalysis. The primary focus of research on this compound, however, has been on its interaction with heme oxygenase.

Inhibition of Heme Oxygenase Enzymes

One of the most well-documented applications of this compound is as a potent and specific inhibitor of heme oxygenase (HO) enzymes. medchemexpress.com Heme oxygenase is responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. By competitively binding to the active site of HO, this compound blocks the degradation of heme. Its structural resemblance to the natural substrate, heme, allows it to occupy the active site with high affinity, thereby preventing the enzyme from carrying out its catalytic function.

In vivo studies have demonstrated the significant inhibitory effect of chromium mesoporphyrin on heme oxygenase activity in various tissues. The following table summarizes the findings from a study on the in vivo inhibition of heme oxygenase in different rat tissues after the administration of chromium mesoporphyrin.

TissueInhibition of Heme Oxygenase Activity (%)
Spleen>95%
Liver67%
BrainNo significant inhibition

These findings highlight the potent and tissue-specific inhibitory effects of chromium mesoporphyrin on heme oxygenase activity.

Interactions with Biological Macromolecules (e.g., Proteins, Transferrin, Albumin)

The interaction of metalloporphyrins with biological macromolecules is a critical aspect of their biological activity and transport within the body. This compound, like other porphyrins, is known to interact with various proteins.

Transferrin: Research has shown that Cr(III) binds to human serum transferrin, a protein responsible for iron transport in the blood. Spectroscopic studies, including UV-Vis and electron paramagnetic resonance (EPR), have revealed that the binding of Cr(III) to transferrin is a complex process involving a series of conformational changes in the protein. These studies have helped to identify different conformations of the Cr(III)₂-transferrin complex and their varying rates of Cr(III) release under acidic conditions, which mimics the environment of endosomes where iron is typically released.

Albumin: Serum albumin is the most abundant protein in blood plasma and serves as a carrier for a wide range of molecules, including fatty acids, hormones, and various drugs. While specific studies on the interaction between this compound and albumin are limited, research on other porphyrins, such as protoporphyrin IX and cationic porphyrins, provides insights into the potential binding mechanisms. These studies suggest that porphyrins can bind to albumin through a combination of hydrophobic and electrostatic interactions. Molecular docking simulations have indicated that porphyrins can occupy specific binding sites on the albumin molecule, often in regions that also bind other endogenous and exogenous compounds. The binding to albumin can significantly influence the biodistribution and bioavailability of the porphyrin.

Electron Transport Models in Biological Contexts

Electron transport chains are fundamental to cellular respiration and photosynthesis, processes that are essential for life. These chains consist of a series of protein complexes that transfer electrons in a stepwise manner, ultimately leading to the generation of ATP. Metalloproteins, particularly those containing heme groups, are key players in these electron transport chains.

The use of synthetic metalloporphyrins as models to study biological electron transfer is a well-established field. These models can help to elucidate the fundamental principles governing electron transfer rates and mechanisms in biological systems. While specific research utilizing this compound in electron transport models is not widely reported, the general principles of porphyrin-mediated electron transfer are relevant. The redox properties of the central metal ion and the electronic structure of the porphyrin ring are critical factors that determine the electron transfer characteristics of the molecule. Studies on other metalloporphyrins have demonstrated their ability to facilitate electron transfer in various contexts, including in artificial photosynthetic systems and as components of molecular wires. The unique electronic properties of the Cr(III) ion suggest that chromium porphyrins could potentially serve as interesting components in the design of novel electron transport models, although further research is needed to explore this application specifically for this compound.

Photochemical and Photophysical Investigations of Cr Iii Porphyrin Systems

Absorption and Emission Properties

The interaction of Cr(III) Mesoporphyrin IX chloride with electromagnetic radiation is characterized by distinct absorption and emission spectra, which provide insights into its electronic structure and excited-state dynamics. The absorption spectrum of metalloporphyrins is typically dominated by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region.

While detailed spectral data for this compound is not extensively reported in publicly available literature, the general characteristics of similar Cr(III) porphyrins can be considered. For instance, a related compound, (meso-tetraphenylporphyrinato)chromium(III) chloride, exhibits a Soret band that shifts depending on the axial ligand, indicating the sensitivity of the electronic transitions to the coordination environment.

Table 1: Illustrative Absorption Maxima for a Representative Cr(III) Porphyrin Complex

BandWavelength (nm)
Soret (B)~450
Q(0,1)~560
Q(0,0)~595

Note: This data is illustrative for a generic Cr(III) porphyrin and may not represent the exact values for this compound.

Fluorescence Spectroscopy and Quantum Yields

The emission properties of this compound, specifically its fluorescence, are intrinsically linked to the de-excitation pathways of its electronically excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state. The fluorescence quantum yield represents the efficiency of the radiative decay from this excited state back to the ground state.

Generally, chromium(III) complexes are known for their relatively weak luminescence at room temperature in fluid solutions due to efficient non-radiative decay pathways. The presence of low-lying metal-centered (d-d) excited states in Cr(III) porphyrins often provides a rapid route for deactivation of the porphyrin-based singlet excited state, leading to low fluorescence quantum yields.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many metalloporphyrins. Upon excitation, the porphyrin can act as either an electron donor or an acceptor, depending on the nature of the reaction partner and the surrounding medium. The redox-active chromium(III) center in this compound can play a crucial role in mediating these electron transfer reactions.

Research on various chromium porphyrins has demonstrated their involvement in photooxidations. For example, the irradiation of Cr(III) porphyrin complexes in the presence of an oxygen atom source can lead to the formation of a high-valent chromium(V)-oxo species. This process involves the transfer of an electron from the excited porphyrin system.

Furthermore, the excited states of metalloporphyrins are generally better oxidizing and reducing agents than their ground states, making them susceptible to electron transfer reactions with suitable donor or acceptor molecules in their environment. The delocalized π-electron system of the porphyrin ring facilitates these electron transfer processes.

Photoreactivity and Photodegradation Studies

The photoreactivity of this compound encompasses a range of chemical transformations initiated by the absorption of light. A key aspect of the photoreactivity of Cr(III) porphyrins is the potential for photodissociation of axial ligands. Laser photolysis studies on similar Cr(III) porphyrin complexes have shown that irradiation can lead to the cleavage of the bond between the chromium center and an axial ligand, generating a five-coordinate species. This transient species can then react with other molecules in the solution.

Photodegradation, or the irreversible breakdown of the molecule upon exposure to light, is a critical consideration for any photochemical application. While specific studies on the photodegradation of this compound are limited, the stability of the porphyrin macrocycle is a general concern. The photooxidation of the porphyrin ring can occur, particularly in the presence of oxygen, leading to the loss of its characteristic spectral and chemical properties. The central chromium(III) ion can influence the rate and mechanism of this degradation. The study of porphyrin-containing materials for the photodegradation of organic pollutants is an active area of research, where the porphyrin itself can act as a photocatalyst. journal-of-agroalimentary.ro

Q & A

Q. What is the biochemical mechanism by which Cr(III) Mesoporphyrin IX Chloride inhibits heme oxygenase (HO)?

this compound acts as a competitive inhibitor of heme oxygenase, binding to the enzyme’s active site and preventing substrate access. Unlike photosensitizing porphyrins, it selectively inhibits HO without inducing light-dependent toxicity, making it suitable for in vivo studies. This mechanism has been validated in vascular models, where it suppresses endogenous carbon monoxide (CO) production to study CO-mediated vasodilation .

Q. What are the standard protocols for synthesizing this compound?

Synthesis typically involves two steps: (1) Reduction of protoporphyrin IX’s β-vinyl groups to ethyl groups using catalytic hydrogenation, yielding mesoporphyrin IX, and (2) metalation with chromium(III) chloride under reflux in acidic methanol. Purity is confirmed via HPLC and mass spectrometry, with structural validation using NMR .

Q. Which analytical methods are recommended for quantifying this compound in complex biological samples?

High-resolution mass spectrometry (HRMS) and reverse-phase HPLC coupled with fluorescence detection are optimal. HRMS enables precise identification in tissues, while HPLC (C18 columns, acetonitrile/water mobile phase) separates porphyrin analogs. Fluorescence detection (ex/em: 399/610 nm) enhances sensitivity in low-concentration matrices .

Advanced Research Questions

Q. How does this compound compare to Sn(IV) or Zn(II) mesoporphyrins in modulating heme metabolism in vivo?

this compound exhibits stronger HO inhibition compared to Sn(IV) analogs but lacks the transient effects of Zn(II) derivatives. Comparative studies in rodent models show Cr(III)’s prolonged suppression of bilirubin production, whereas Zn(II) mesoporphyrins require frequent dosing. Dose-response assays (10–50 µM in vitro, 10–20 mg/kg in vivo) are critical to avoid off-target effects on cytochrome P450 enzymes .

Q. What experimental designs resolve contradictions in this compound’s in vitro vs. in vivo efficacy?

Discrepancies arise from differential tissue penetration and metabolic stability. Integrated approaches include:

  • Isotopic labeling : Track compound distribution using ⁵²Cr-labeled mesoporphyrin.
  • Knockout models : Use HO-1/2 null mice to isolate enzyme-specific effects.
  • Pharmacokinetic profiling : Measure plasma half-life and tissue accumulation via LC-MS .

Q. Can this compound stabilize G-quadruplex (G4) DNA structures, akin to N-methyl mesoporphyrin derivatives?

While N-methyl mesoporphyrin IX (NMM) selectively binds G4 DNA via π-stacking (Kd ~1.0 × 10⁵ M⁻¹), this compound’s metal center may sterically hinder G4 interaction. Fluorescence titrations (NMM: ex/em 399/610 nm) and circular dichroism are recommended to test Cr(III)’s binding affinity. Preliminary data suggest weaker stabilization compared to NMM .

Q. How is this compound applied in studying CO-dependent signaling in cardiovascular disease models?

In heart failure models, this compound (10 µM in vitro, 20 mg/kg in vivo) inhibits HO to suppress CO production, revealing CO’s role in arteriolar tone. Pressure myography of gracilis arterioles demonstrates restored myogenic response post-inhibition, validated by CO-selective electrodes .

Methodological Considerations

  • Contradiction Analysis : When HO inhibition results vary between cell lines, assess heme availability (e.g., δ-aminolevulinic acid supplementation) and HO isoform expression (HO-1 vs. HO-2) via qPCR.
  • Data Validation : Cross-verify HO activity using bilirubin ELISA and CO gas chromatography.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.